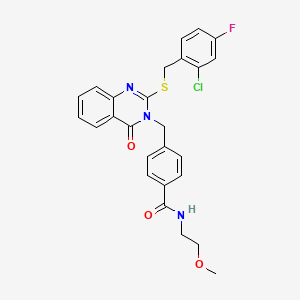![molecular formula C24H17FN4O B2889350 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide CAS No. 901248-09-7](/img/structure/B2889350.png)
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with a phenyl group and a fluoro group, making it a unique and interesting molecule for scientific research.
作用機序
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst to form the quinoline ring system . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Substitution: The fluoro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
科学的研究の応用
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide has several scientific research applications, including:
類似化合物との比較
Similar Compounds
- 2-(4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl)acetamide
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-d]thiazoles
Uniqueness
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. The combination of the pyrazole and quinoline rings also provides a unique scaffold that can be further modified to enhance its properties .
特性
IUPAC Name |
2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFITJVXNJJXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
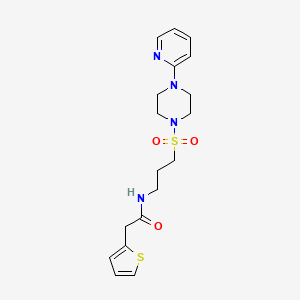
![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2889269.png)
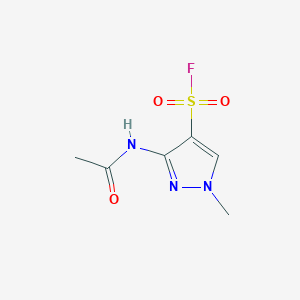
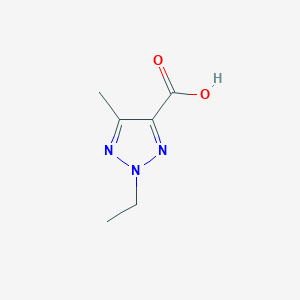
![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
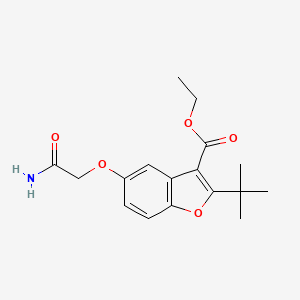
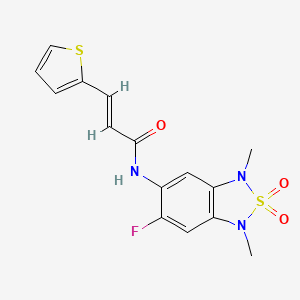
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
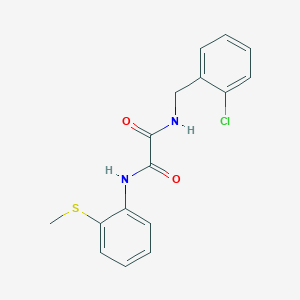
![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

